3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester
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Overview
Description
3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester is an organic compound that belongs to the ester family. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a nitromethyl group, a methyl group, and a hexenoic acid ethyl ester moiety, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester typically involves the esterification of 3-(Nitromethyl)-5-methyl-4-hexenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester group can be hydrolyzed to release the active acid form, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl Butanoate: Another ester with a fruity odor, used in flavorings and fragrances.
Isopentyl Acetate: Known for its banana-like odor, used in the food industry.
Uniqueness
3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential biological activities not found in simpler esters. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1136478-29-9 |
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Molecular Formula |
C₁₀H₁₇NO₄ |
Molecular Weight |
212.25 |
Synonyms |
5-Methyl-3-(nitromethyl)-4-hexenoic Acid Ethyl Ester |
Origin of Product |
United States |
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